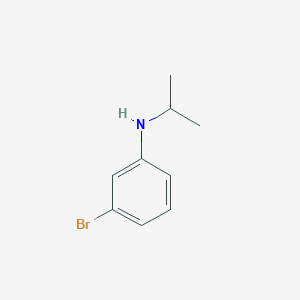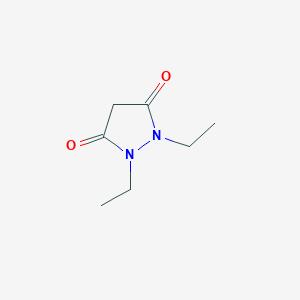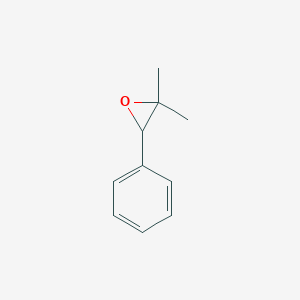
2,2-Dimethyl-3-phenyloxirane
Vue d'ensemble
Description
“2,2-Dimethyl-3-phenyloxirane” is a chemical compound with the IUPAC name 2,2-dimethyl-3-phenyloxirane . It has a molecular weight of 148.2 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-3-phenyloxirane is 1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
While specific chemical reactions involving 2,2-Dimethyl-3-phenyloxirane are not available, oxiranes in general are known to undergo reactions such as ring-opening reactions .
Physical And Chemical Properties Analysis
2,2-Dimethyl-3-phenyloxirane is a liquid . It is typically stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Antioxidant Activity Assessment
2,2-Dimethyl-3-phenyloxirane is involved in antioxidant activity assessment, where it's used in mixed tests including the transfer of both a hydrogen atom and an electron. The [2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl] (DPPH) test, where this compound is used, assesses antioxidant activity or determines the antioxidant capacity of complex samples. The process involves spectrophotometry, monitoring characteristic color changes or the discoloration of solutions to be analyzed, indicating the occurrence of specific wavelength absorption. This method, complemented by electrochemical (bio)sensors, provides a comprehensive understanding of the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Oxygenated Fuel Production
2,2-Dimethyl-3-phenyloxirane contributes to the production of oxygenated fuels like polyoxymethylene dimethyl ethers (OME) containing 3–5 CH2O units (OME3–5). These fuels, used in diesel engines with minimal modifications, result in reduced hazardous exhaust gas emissions compared to standard diesel. The molecular structure of OME significantly reduces soot formation, thereby allowing higher exhaust gas recirculation (EGR) rates to minimize NOx emissions. Research focuses on simplifying OME production processes by exploring new reactants, efficient catalysts, and simpler processes (Baranowski, Bahmanpour, & Kröcher, 2017).
Fertility Control and Contraception
Research on chemical control of fertility has involved 2,2-Dimethyl-3-phenyloxirane derivatives. A study at the Central Drug Research Institute in Lucknow, India, highlighted the development of the postcoital contraceptive agent Centchroman, which possesses weak estrogenic activity but shows antiprogestational and antiestrogenic activity, affecting the fallopian tubes and uterus to arrest ovum development. The drug has been considered safe with an acceptable therapeutic index, indicating its potential in fertility control and contraception (Nand, 1974).
Exploration in Eye Pathologies
2,2-Dimethyl-3-phenyloxirane is related to molecules like Dimethyl fumarate (DMF), known for its immuno-modulatory, anti-inflammatory, and antioxidant properties. Research suggests potential therapeutic uses of DMF in eye pathologies, including Age-related Macular Degeneration (AMD), due to its activation of Nrf2 through Keap1 protein inhibition. This review discusses the state-of-art and future perspectives of DMF in ophthalmological diseases, highlighting the need to find a topical route of DMF administration to the eye (Manai, Govoni, & Amadio, 2022).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H373, and H412 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), may cause damage to organs through prolonged or repeated exposure (H373), and harmful to aquatic life with long lasting effects (H412) .
Propriétés
IUPAC Name |
2,2-dimethyl-3-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKHGWDFQQNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906289 | |
| Record name | 2,2-Dimethyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-phenyloxirane | |
CAS RN |
10152-58-6 | |
| Record name | Oxirane, 2,2-dimethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)
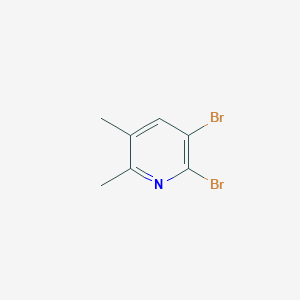
![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)
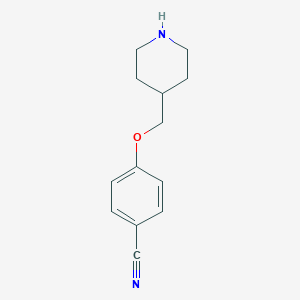
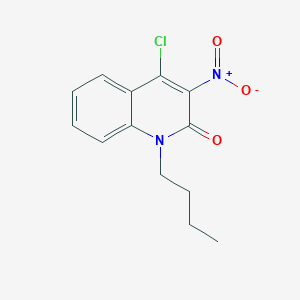
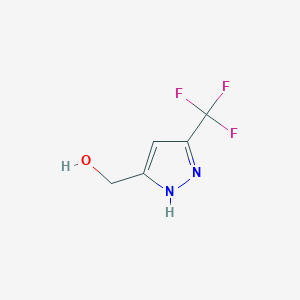
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)

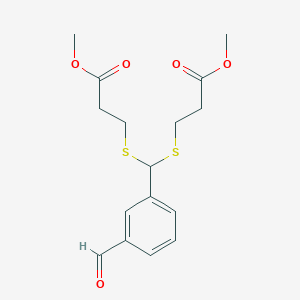
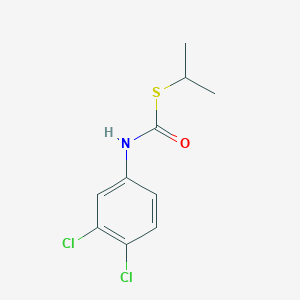
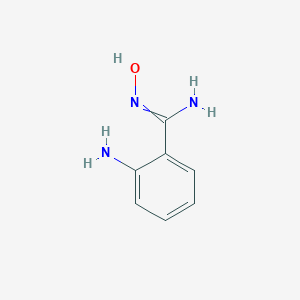
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)
